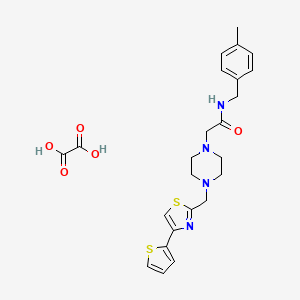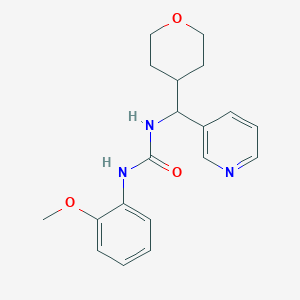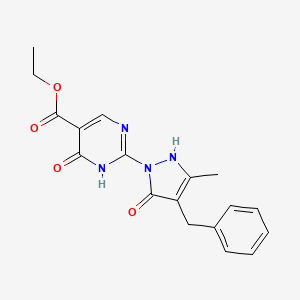
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that typically exhibit a broad range of biological activities. The interest in such compounds often stems from their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from selected thiophenes and pyrazole derivatives. A common approach might include the condensation of thiophene carbaldehydes with appropriate hydrazides or semicarbazides under reflux conditions, followed by cyclization and functional group modifications to introduce specific substituents like methoxy or chloro groups (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure is often elucidated using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. This analysis can confirm the presence of key structural features, such as the pyrazole core and the position of substituents, which are critical for the compound's properties and reactivity (Kumara et al., 2018).
Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
- Synthesis and Structural Analysis : A study by Prabhuswamy et al. (2016) focuses on the synthesis and crystal structure determination of a pyrazole derivative. The research involves single-crystal X-ray diffraction studies to elucidate the compound's crystal system and hydrogen bond interactions, highlighting the importance of structural analysis in understanding the properties of such compounds (Prabhuswamy et al., 2016).
Pharmacological Evaluation
- Cytotoxicity Evaluation : Hassan et al. (2014) synthesized aminopyrazole and pyrazolopyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study exemplifies the potential medicinal chemistry applications of pyrazole derivatives, suggesting areas where the compound might find relevance (Hassan et al., 2014).
Molecular Interaction Studies
- Molecular Interaction Studies : Research on analogs of cannabinoids involving pyrazole carboxamide structures has been conducted to understand their binding interaction with cannabinoid receptors. Shim et al. (2002) explored the molecular interaction of a pyrazole antagonist with the CB1 receptor, providing insight into the structural requirements for receptor binding, which could be relevant for designing new compounds with specific biological activities (Shim et al., 2002).
Thermophysical and Optical Studies
- Thermophysical and Optical Properties : A study by Kumara et al. (2018) on a novel pyrazole derivative explored its thermal stability and non-linear optical properties through Hirshfeld surface analysis and DFT calculations. This research indicates the potential of such compounds in materials science, particularly in the development of materials with specific thermal and optical characteristics (Kumara et al., 2018).
Propriétés
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-24-15(20(25)22-11-17(28-4)18-7-8-19(21)29-18)10-14(23-24)13-9-12(26-2)5-6-16(13)27-3/h5-10,17H,11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRUULXQXTWWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)



![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)
![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)
![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)
